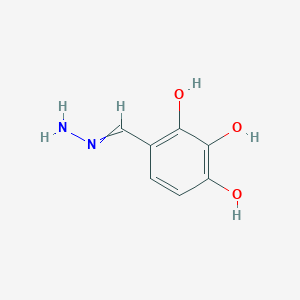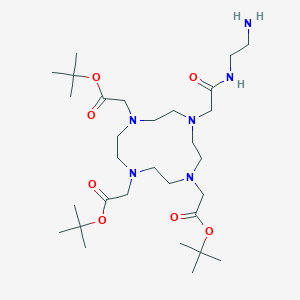
3α,7α,12α-Trihydroxycoprostanic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3α,7α,12α-Trihydroxycoprostanic Acid-d3 is a deuterated form of 3α,7α,12α-Trihydroxycoprostanic Acid, a bile acid derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3α,7α,12α-Trihydroxycoprostanic Acid-d3 involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, hydroxylation, and deuteration steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis with stringent quality control measures to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3α,7α,12α-Trihydroxycoprostanic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield more hydroxylated or carboxylated derivatives, while reduction may produce less oxidized forms .
Wissenschaftliche Forschungsanwendungen
3α,7α,12α-Trihydroxycoprostanic Acid-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of new drugs and diagnostic tools .
Wirkmechanismus
The mechanism of action of 3α,7α,12α-Trihydroxycoprostanic Acid-d3 involves its interaction with specific molecular targets and pathways. It is known to influence bile acid metabolism and may interact with enzymes involved in this process. The compound’s effects are mediated through its binding to receptors and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3α,7α,12α-Trihydroxycoprostanic Acid
- 3α,7α,12α-Trihydroxycholestan-26-oic Acid
- 5β-Cholestane-3α,7α,12α-triol-26-oic Acid .
Uniqueness
3α,7α,12α-Trihydroxycoprostanic Acid-d3 is unique due to its deuterated form, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound in various research applications .
Eigenschaften
CAS-Nummer |
338976-79-7 |
|---|---|
Molekularformel |
C₂₇H₄₃D₃O₅ |
Molekulargewicht |
453.67 |
Synonyme |
(3α,5β,7α,12α)-3,7,12-Trihydroxy-cholestan-26-oic-27,27,27-d3 Acid; (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic Acid-d3; 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α,12α-Trihydroxycoprostanic Acid-d3; 5β-Cholestane-3α,7α,12α-triol-26- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

